4-Bromo-2-morpholinonitrobenzene
Overview
Description
4-Bromo-2-morpholinonitrobenzene is a synthetic compound with the molecular formula C10H11BrN2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H11BrN2O3 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.11 g/mol. More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Key Intermediates : 4-Bromo-2-morpholinonitrobenzene and similar compounds play a critical role as intermediates in the synthesis of various chemicals. For example, 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in anticoagulant rivaroxaban, is synthesized from bromobenzene through a series of reactions including cyclization, nitration, and reduction, with an overall yield of about 32-47% (Luo et al., 2011).
- Antioxidant Activities : Certain bromophenols, including those related to this compound, have been found to exhibit potent antioxidant activities. These compounds, isolated from marine algae, show better antioxidant effects than some standard antioxidants in various assays (Olsen et al., 2013).
Molecular and Biological Studies
- Antioxidant Properties in Marine Algae : Bromophenols from marine red algae, structurally similar to this compound, have been studied for their antioxidant properties. These include new and known compounds that exhibit strong free radical scavenging activities (Li et al., 2011).
- Crystal Structure Analysis : Studies involving compounds like this compound contribute to our understanding of molecular structures. For example, the crystal structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene has been determined, providing insights into molecular conformations and interactions (Ibiş et al., 2010).
Applications in Energy and Materials Science
- Electrolyte Additives in Batteries : 4-Bromo-2-fluoromethoxybenzene, a compound similar to this compound, is used as a bi-functional electrolyte additive in lithium-ion batteries. It helps in overcharge protection and enhances thermal stability, without affecting the normal cycle performance of the batteries (Zhang, 2014).
Development of Novel Pharmaceuticals
- Cholinergic Muscarinic M1 Receptor Modulator Synthesis : The synthesis of 2-bromobenzaldehyde derivatives, related to this compound, has been achieved for the development of cholinergic muscarinic M1 receptor modulators. This highlights the compound's role in advancing pharmaceutical research (Miura et al., 2019).
Safety and Hazards
While specific safety and hazard information for 4-Bromo-2-morpholinonitrobenzene is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using only in a well-ventilated area .
properties
IUPAC Name |
4-(5-bromo-2-nitrophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKVWFFYIDGDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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